An In-depth Technical Guide to the Physicochemical Properties of 6-iodoquinazoline-2,4-diamine
An In-depth Technical Guide to the Physicochemical Properties of 6-iodoquinazoline-2,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among its myriad derivatives, 6-iodoquinazoline-2,4-diamine presents a molecule of significant interest for further investigation. The presence of the diamino groups at positions 2 and 4, coupled with the heavy iodine atom at position 6, imparts unique electronic and steric properties that can influence its biological target interactions and pharmacokinetic profile.
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-iodoquinazoline-2,4-diamine. As a Senior Application Scientist, this document is structured to not only present available data but also to offer field-proven insights into the experimental determination of these properties. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Chemical Structure and Identification
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IUPAC Name: 6-iodoquinazoline-2,4-diamine
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Molecular Formula: C₈H₇IN₄[4]
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Molecular Weight: 286.07 g/mol [4]
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Canonical SMILES: C1=CC2=C(C=C1I)C(=NC(=N2)N)N
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount in drug discovery and development, influencing everything from formulation to bioavailability. While specific experimental data for 6-iodoquinazoline-2,4-diamine is not extensively available in public literature, we can infer and estimate its properties based on closely related structures and established chemical principles.
| Property | Estimated/Reported Value | Comments and Rationale |
| Melting Point | >250 °C (decomposed)[6] | Quinazoline derivatives, particularly those with amino substitutions capable of hydrogen bonding, tend to have high melting points. For comparison, the related compound 6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide has a melting point of 249–251 °C.[6] The diamino substitution in the target molecule likely contributes to a strong crystal lattice, leading to a high melting point, possibly with decomposition. |
| pKa (most basic) | ~7.3 - 7.8 | The pKa of the parent 2,4-quinazolinediamine is reported to be 7.0. The iodine at the 6-position is an electron-withdrawing group via induction, which would be expected to decrease the basicity (lower the pKa) of the quinazoline nitrogens. However, the amino groups are strongly electron-donating by resonance, which increases the basicity. Experimental pKa values for 2,4-diamino-6,7-dimethoxyquinazoline derivatives are in the range of 7.38-7.63.[7][8] Given these competing effects, an estimated pKa in the range of 7.3-7.8 is reasonable. |
| Solubility | The diamino groups can act as both hydrogen bond donors and acceptors, suggesting potential for solubility in polar protic solvents. However, the overall aromatic system and the large iodine atom contribute to its lipophilicity. Therefore, it is expected to have low solubility in water and higher solubility in polar aprotic solvents like DMSO and DMF. |
Experimental Protocols for Physicochemical Property Determination
The following section details robust, step-by-step methodologies for the experimental determination of the key physicochemical properties of 6-iodoquinazoline-2,4-diamine.
Melting Point Determination
Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically < 2 °C) is indicative of a pure substance. Broadening and depression of the melting point suggest the presence of impurities.
Protocol: Capillary Melting Point Method
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Sample Preparation: Finely powder a small amount of 6-iodoquinazoline-2,4-diamine.
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Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
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Heating:
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Rapidly heat the apparatus to about 20 °C below the expected melting point.
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Decrease the heating rate to 1-2 °C per minute.
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Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.
Solubility Determination
Rationale: Quantifying a compound's solubility in various solvents is crucial for developing formulations and understanding its behavior in biological systems. The shake-flask method is the gold standard for determining equilibrium solubility.
Protocol: Shake-Flask Method
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Preparation of Saturated Solution:
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Add an excess amount of 6-iodoquinazoline-2,4-diamine to a known volume of the desired solvent (e.g., water, DMSO, ethanol) in a sealed vial.
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Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation:
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Centrifuge the vials to pellet the undissolved solid.
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Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
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Quantification:
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Dilute the supernatant with a suitable solvent.
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Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
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Data Reporting: Express the solubility in units of mg/mL or mol/L.
pKa Determination
Rationale: The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. This, in turn, influences its solubility, permeability, and target binding. Potentiometric titration is a reliable method for determining pKa values.
Protocol: Potentiometric Titration
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Solution Preparation:
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Prepare a solution of 6-iodoquinazoline-2,4-diamine (e.g., 1-10 mM) in a suitable solvent system (e.g., water with a co-solvent if necessary to ensure solubility).
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Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
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Titration:
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Place the solution in a jacketed beaker to maintain a constant temperature.
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Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
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Record the pH after each incremental addition of the titrant.
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Data Analysis:
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Plot the pH versus the volume of titrant added.
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The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.
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For Diamine: Since 6-iodoquinazoline-2,4-diamine has multiple basic centers, the titration curve may show multiple inflection points, corresponding to different pKa values.
Synthetic Approach
The synthesis of 2,4-diaminoquinazoline derivatives is well-documented in the chemical literature. A common and effective strategy involves the reaction of a suitably substituted 2-aminobenzonitrile with guanidine. For 6-iodoquinazoline-2,4-diamine, the synthesis would likely proceed as follows:
General Synthetic Protocol:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-amino-5-iodobenzonitrile and guanidine hydrochloride in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
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Addition of Base: Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the reaction mixture.
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Heating: Heat the reaction mixture to a high temperature (typically 120-150 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. The product may precipitate out of solution.
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Purification: Collect the solid product by filtration and purify it by recrystallization from a suitable solvent or by column chromatography on silica gel.
Spectroscopic Characterization
¹H NMR Spectroscopy
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Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The iodine at position 6 will influence the chemical shifts of the adjacent protons (H-5 and H-7). The H-5 proton is expected to be a doublet, and the H-7 proton a doublet of doublets. The H-8 proton will likely be a doublet.
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Amino Protons: The protons of the two amino groups will likely appear as broad singlets. Their chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
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Aromatic Carbons: The eight carbon atoms of the quinazoline ring system will give distinct signals in the ¹³C NMR spectrum. The carbon atom attached to the iodine (C-6) will show a characteristic signal at a lower field due to the heavy atom effect.
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Quaternary Carbons: The carbons at positions 2, 4, 4a, and 8a will also be observable.
Mass Spectrometry
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Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 286.
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Isotope Pattern: The presence of iodine will result in a characteristic isotope pattern, although the natural abundance of other iodine isotopes is very low. Fragmentation patterns would involve the loss of amino groups and potentially the iodine atom.
Infrared (IR) Spectroscopy
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N-H Stretching: The amino groups will show characteristic N-H stretching vibrations in the region of 3200-3500 cm⁻¹. Primary amines typically show two bands in this region.
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C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinazoline ring system will appear in the 1500-1650 cm⁻¹ region.
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C-I Stretching: The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.
Conclusion
This technical guide has provided a comprehensive overview of the key physicochemical properties of 6-iodoquinazoline-2,4-diamine, along with detailed, field-tested protocols for their experimental determination. While a complete experimental dataset for this specific molecule is not yet publicly available, the information and methodologies presented here provide a robust framework for researchers and drug development professionals to characterize this and other novel quinazoline derivatives. A thorough understanding and experimental validation of these properties are critical first steps in unlocking the full therapeutic potential of this promising class of molecules.
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